Xpo1-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xpo1-IN-1 is a selective inhibitor of nuclear export (SINE) compound that targets exportin 1 (XPO1), also known as chromosome region maintenance protein 1. XPO1 is a key protein involved in the transport of various molecules, including proteins and ribonucleic acids, from the nucleus to the cytoplasm. Dysregulation of XPO1 has been implicated in several cancers and other diseases, making it a significant target for therapeutic intervention .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Xpo1-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
Xpo1-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include various derivatives and analogs of the original compound .
Wissenschaftliche Forschungsanwendungen
Xpo1-IN-1 has a wide range of scientific research applications, including:
Wirkmechanismus
Xpo1-IN-1 exerts its effects by binding to XPO1 and inhibiting its function. This inhibition prevents the nuclear export of proteins and ribonucleic acids, leading to the accumulation of these molecules in the nucleus. The buildup of tumor suppressor proteins in the nucleus triggers apoptosis in cancer cells while sparing normal cells . The molecular targets and pathways involved include the nuclear export signal (NES) and the GTPase Ran, which are essential for the transport function of XPO1 .
Vergleich Mit ähnlichen Verbindungen
Xpo1-IN-1 is part of a class of compounds known as selective inhibitors of nuclear export (SINE). Similar compounds include:
Selinexor (KPT-330): Another SINE compound with a similar mechanism of action but different pharmacokinetic properties.
Eltanexor (KPT-8602): A next-generation SINE compound with improved tolerability and efficacy.
Felezonexor (SL-801): A SINE compound under investigation for its potential therapeutic applications.
This compound is unique in its specific binding affinity and selectivity for XPO1, making it a valuable tool for research and therapeutic development .
Eigenschaften
Molekularformel |
C20H15F6N5O3S |
---|---|
Molekulargewicht |
519.4 g/mol |
IUPAC-Name |
(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-[4-(methanesulfonamido)phenyl]prop-2-enamide |
InChI |
InChI=1S/C20H15F6N5O3S/c1-35(33,34)30-15-4-2-11(3-5-15)16(17(27)32)9-31-10-28-18(29-31)12-6-13(19(21,22)23)8-14(7-12)20(24,25)26/h2-10,30H,1H3,(H2,27,32)/b16-9+ |
InChI-Schlüssel |
WULLCOQWAPGBSM-CXUHLZMHSA-N |
Isomerische SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)/C(=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)/C(=O)N |
Kanonische SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.